molecular formula C14H13NO3S B183044 N-(2-acetylphenyl)benzenesulfonamide CAS No. 129271-99-4

N-(2-acetylphenyl)benzenesulfonamide

Cat. No. B183044
M. Wt: 275.32 g/mol
InChI Key: DBDUKXZPNKUGAA-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its role as a carbonic anhydrase inhibitor (CAI). Benzenesulfonamides are known for their ability to bind to the zinc ion in the active site of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide . The acetylphenyl group in N-(2-acetylphenyl)benzenesulfonamide suggests potential modifications to the basic benzenesulfonamide structure, which may influence its binding affinity and specificity towards different isoforms of carbonic anhydrases.

Synthesis Analysis

The synthesis of N-(2-acetylphenyl)benzenesulfonamide derivatives can involve various chemical reactions. For instance, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can yield acryloyl(phenyl)benzenesulfonamide derivatives . These reactions can be further extended to synthesize pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives through reactions with hydrazine hydrate or hydroxylamine . The synthesis process is crucial as it allows for the creation of a variety of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure and conformation of benzenesulfonamide have been studied using gas electron diffraction (GED) and quantum chemical methods. These studies have revealed the presence of two stable conformers, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically . This information is relevant for understanding the molecular structure of N-(2-acetylphenyl)benzenesulfonamide, as the position of substituents can influence the overall conformation and, consequently, the biological activity of the molecule.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions. For example, when treated with 10% NaOH, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position can undergo rearrangement reactions to form different products . The reactivity of these compounds with different nucleophiles can lead to the formation of novel benzenesulfonamide derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen and the molecule's ability to interact with the zinc ion in carbonic anhydrases . Additionally, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen bonding, which contribute to the stability of the crystal lattice . These interactions are important for understanding the solubility, stability, and overall behavior of N-(2-acetylphenyl)benzenesulfonamide in different environments.

Scientific Research Applications

  • Synthesis and Biological Evaluation : N-(2-acetylphenyl)benzenesulfonamide derivatives have been studied for their biological activities. Some derivatives exhibited significant in vitro antitumor activity against specific cell lines. Theoretical and experimental studies, including Density Functional Theory (DFT) calculations, have been used to examine their molecular structure and vibrational frequencies (Fahim & Shalaby, 2019).

  • Carbonic Anhydrase Inhibitory Effects : Derivatives of N-(2-acetylphenyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds demonstrated potent inhibition, suggesting potential therapeutic applications (Gul et al., 2016).

  • Crystal Structure Analysis : The crystal structures of N-(2-acetylphenyl)benzenesulfonamide derivatives have been characterized to understand their conformation and supramolecular architecture. These studies contribute to the knowledge of molecular interactions and assembly in crystal phases (Fernandes et al., 2011).

  • Chemical Synthesis and Properties : The chemical synthesis and properties of various N-(2-acetylphenyl)benzenesulfonamide derivatives have been explored. For instance, efficient synthesis methods yielding high purity compounds and studies on their crystal structures and hydrogen bonding patterns have been reported (Kobkeatthawin et al., 2017).

  • Antibacterial and Enzyme Inhibition Studies : Some N-(2-acetylphenyl)benzenesulfonamide derivatives have shown promising results in antibacterial and enzymatic inhibition studies. They have been evaluated for their potential in treating bacterial infections and as enzyme inhibitors (Abbasi et al., 2016).

  • Cytotoxicity and Antiproliferative Activities : Certain derivatives of N-(2-acetylphenyl)benzenesulfonamide have been investigated for their cytotoxic and antiproliferative activities against various cancer cell lines, contributing to the development of potential anticancer agents (Motavallizadeh et al., 2014).

Safety And Hazards

“N-(2-acetylphenyl)benzenesulfonamide” is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling . In case of ingestion, it is recommended to call a poison center or doctor/physician .

Future Directions

The future directions of “N-(2-acetylphenyl)benzenesulfonamide” research could involve further exploration of its potential as an anticancer and antimicrobial agent . More studies are needed to understand its mechanism of action and potential applications in medicine.

properties

IUPAC Name

N-(2-acetylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUKXZPNKUGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392858
Record name Benzenesulfonamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)benzenesulfonamide

CAS RN

129271-99-4
Record name N-(2-Acetylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129271-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RR Saravanan, V Dhayalan… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C14H13NO3S, the phenyl ring makes a dihedral angle of 81.5 (1) with the benzene ring. The molecular structure is stabilized by an intramolecular N—H⋯O …
Number of citations: 11 scripts.iucr.org
QQ Zhao, J Chen, XS Zhou, XY Yu… - … A European Journal, 2019 - Wiley Online Library
Alkene bifunctionalizations are powerful tools for the rapid construction of structurally complex and valuable scaffolds, and such reactions typically involve the use of transition‐metal …
MRC de Castro, RF Naves, A Bernardes… - Arabian Journal of …, 2020 - Elsevier
We here report the synthesis of novel chalcone-sulfonamide compounds based on the hybridization at 2′ position and nitro substitution at the side chalcone phenyl ring followed by …
Number of citations: 15 www.sciencedirect.com
B Liang, J Huang, W Zhu, Y Li, L Jiang… - European Journal of …, 2021 - Wiley Online Library
A practical method for the synthesis of N‐(2‐carbonylaryl) benzenesulfonamides via an iron‐catalyzed electrophilic amination of sodium sulfinates with anthranils is described. This …
MJ Mphahlele, NM Magwaza, S Gildenhuys… - Journal of Fluorine …, 2023 - Elsevier
A secondary sulfonamido group (-NHSO 2 R) is prevalent in small organic molecules of pharmacological importance including non-steroidal anti-inflammatory agents. These drugs …
Number of citations: 0 www.sciencedirect.com
S Ranjith, A SubbiahPandi, V Dhayalan… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C22H17NO3S, the N atom of the indole ring system deviates by 0.031 (3) Å from a least-squares plane fitted through all nine non-H ring atoms. The geometry …
Number of citations: 1 scripts.iucr.org
MJ Mphahlele, SJ Zamisa, TM El-Gogary - Journal of Molecular Structure, 2021 - Elsevier
Sulfonylation of the 5-styryl-2-aminochalcones with p-toluenesulfonyl chloride in pyridine afforded novel 5-styryl-2-sulfonamidochalcone hybrids. XRD analysis of a representative …
Number of citations: 5 www.sciencedirect.com
QQ Zhao, XS Zhou, SH Xu, YL Wu, WJ Xiao… - Organic …, 2020 - ACS Publications
A visible light photoredox-promoted and nitrogen radical catalyzed [3 + 2] cyclization of vinylcyclopropanes and N-tosyl vinylaziridines with alkenes is developed. Key to the success of …
Number of citations: 40 pubs.acs.org
SW Wright, GW Gribble - Organic Preparations and Procedures …, 2023 - Taylor & Francis
Full article: Synthesis of a Novel Disubstituted Indole† Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | Register Cart 1.Home 2.…
Number of citations: 2 www.tandfonline.com
XY Yu, QQ Zhao, J Chen, WJ Xiao… - Accounts of Chemical …, 2020 - ACS Publications
Conspectus Nitrogen-centered radicals (NCRs) are a versatile class of highly reactive species that have a longer history than the classical carbon-based radicals in synthetic chemistry. …
Number of citations: 297 pubs.acs.org

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